molecular formula C13H8O4S2 B8518400 5,5-Dioxo-5H-5lambda~6~-thianthrene-3-carboxylic acid CAS No. 51763-25-8

5,5-Dioxo-5H-5lambda~6~-thianthrene-3-carboxylic acid

Cat. No. B8518400
CAS RN: 51763-25-8
M. Wt: 292.3 g/mol
InChI Key: ITTPKTWJMJMKEW-UHFFFAOYSA-N
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Patent
US04177257

Procedure details

3-Carboxythianthrene-5,5-dioxide ((60 mg), acetic acid acid (2.0 ml) and 30% hydrogen peroxide (0.10 ml) were boiled under reflux for 10 mins., filtered and allowed to stand overnight at 0° C. 3-Carboxythianthrene-5,5,10-trioxide crystallised out, was filtered off and dried at 156° C. at 2mm. Hg, m.p. 340°-343° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:8][C:9]3[C:14]([S:15](=[O:19])(=[O:18])[C:16]=2[CH:17]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3)([OH:3])=[O:2].[OH:20]O>C(O)(=O)C>[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:8](=[O:20])[C:9]3[C:14]([S:15](=[O:19])(=[O:18])[C:16]=2[CH:17]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C=CC=2SC3=CC=CC=C3S(C2C1)(=O)=O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 mins
Duration
10 min
FILTRATION
Type
FILTRATION
Details
, filtered
CUSTOM
Type
CUSTOM
Details
3-Carboxythianthrene-5,5,10-trioxide crystallised out
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried at 156° C. at 2mm. Hg, m.p. 340°-343° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=O)(O)C=1C=CC=2S(C3=CC=CC=C3S(C2C1)(=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.